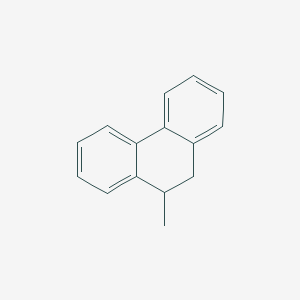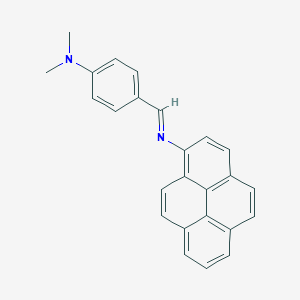
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of both the pyrene and aniline groups allows for interesting photophysical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline typically involves the condensation of pyrene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Pyrene-quinone derivatives.
Reduction: N,N-dimethyl-4-(pyren-1-ylmethyl)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is largely dependent on its ability to interact with various molecular targets through its aromatic and imine groups. The compound can intercalate into DNA, disrupt membrane structures, and participate in electron transfer processes. These interactions are facilitated by the planar structure of the pyrene moiety and the electron-donating properties of the dimethylamino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-(pyren-1-yl)aniline
- N,N-diphenyl-4-(pyren-1-yl)aniline
- N,N-dimethyl-4-(pyridin-2-yliminomethyl)aniline
Uniqueness
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is unique due to the presence of the imine group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Propriétés
Numéro CAS |
52166-97-9 |
|---|---|
Formule moléculaire |
C25H20N2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline |
InChI |
InChI=1S/C25H20N2/c1-27(2)21-12-6-17(7-13-21)16-26-23-15-11-20-9-8-18-4-3-5-19-10-14-22(23)25(20)24(18)19/h3-16H,1-2H3 |
Clé InChI |
TVZUNAGQWLUWOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


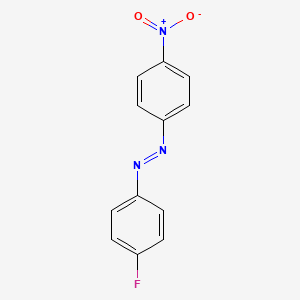

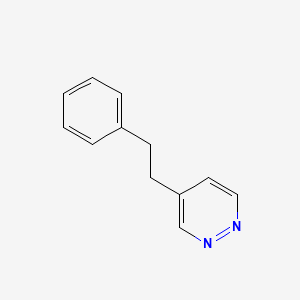
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
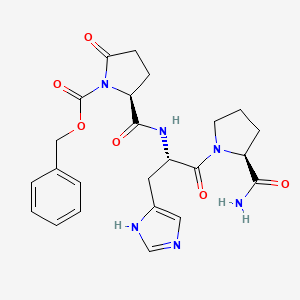
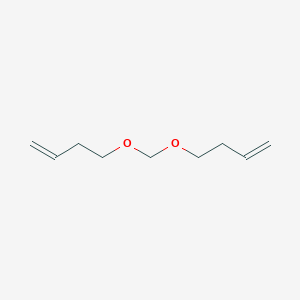
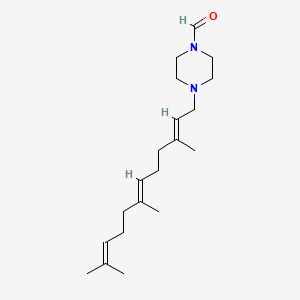

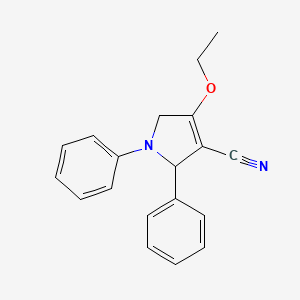
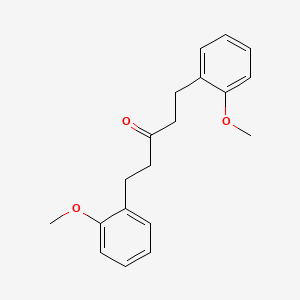
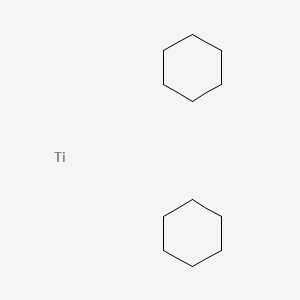
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
